molecular formula C9H21NO B1518370 1,1,3,5-tetramethylpiperidin-1-ium;hydroxide

1,1,3,5-tetramethylpiperidin-1-ium;hydroxide

Cat. No.: B1518370
M. Wt: 159.27 g/mol
InChI Key: QEFNZSRKUWGBNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3,5-tetramethylpiperidin-1-ium;hydroxide is an organic chemical compound with the molecular formula C9H21NO. It is primarily used as an organic intermediate and pharmaceutical intermediate. This compound is known for its strong amine-like odor and is soluble in water and organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidinium, 1,1,3,5-tetramethyl-, hydroxide can be synthesized through the reaction of piperidine with methylhydrazine, followed by a nucleophilic substitution reaction . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Piperidinium, 1,1,3,5-tetramethyl-, hydroxide involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced equipment and stringent quality control measures are essential to achieve consistent production standards .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1,1,3,5-tetramethyl-, hydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen gas for hydrogenation, alcohols and acids for esterification, and alkyl halides for alkylation. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include hydrogenated compounds, esters, alkylated products, and derivatives of acid anhydrides .

Scientific Research Applications

Piperidinium, 1,1,3,5-tetramethyl-, hydroxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidinium, 1,1,3,5-tetramethyl-, hydroxide involves its role as a base catalyst or dehydrating agent. It facilitates chemical reactions by providing a basic environment or by removing water molecules from the reaction mixture. This compound interacts with molecular targets and pathways involved in the specific reactions it catalyzes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Piperidinium, 1,1,3,5-tetramethyl-, hydroxide include:

Uniqueness

Piperidinium, 1,1,3,5-tetramethyl-, hydroxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to act as both a base catalyst and a dehydrating agent makes it versatile in various chemical synthesis processes .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1,1,3,5-tetramethylpiperidin-1-ium;hydroxide

InChI

InChI=1S/C9H20N.H2O/c1-8-5-9(2)7-10(3,4)6-8;/h8-9H,5-7H2,1-4H3;1H2/q+1;/p-1

InChI Key

QEFNZSRKUWGBNL-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C[N+](C1)(C)C)C.[OH-]

Origin of Product

United States

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